2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one is an organic compound belonging to the class of pyrimidines, characterized by a sulfur atom bonded to a benzyl group and a phenyl group at the 6-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The synthesis and characterization of this compound have been reported in various studies that focus on the development of novel pyrimidine derivatives with antibacterial and anticancer properties. The compound is synthesized through methods involving thiourea and benzyl halides, among other reagents .
This compound can be classified as a heterocyclic aromatic compound due to the presence of a pyrimidine ring, which consists of nitrogen atoms in its structure. It is also categorized under sulfur-containing organic compounds due to the presence of the sulfanyl group.
The synthesis of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one typically involves the following methods:
The reaction typically requires controlled temperatures and specific pH levels to optimize yield and purity. For instance, one method reports a yield of approximately 95% when using sodium hydroxide solution at room temperature .
The molecular formula for 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one is C17H16N2S, indicating it contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom. The structure features a pyrimidine ring with substituents at specific positions that confer unique chemical properties.
The compound's structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into bond lengths and angles within the molecule.
2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity .
The mechanism of action for compounds like 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors:
Spectroscopic techniques such as infrared spectroscopy and mass spectrometry are used to characterize the physical and chemical properties of this compound, confirming its identity and purity .
2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one has potential applications in various fields:
The pyrimidine nucleus—a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3—serves as a privileged scaffold in medicinal chemistry due to its electron-rich nature, hydrogen-bonding capability, and structural resemblance to essential biological precursors like uracil, thymine, and cytosine. This bioisosteric relationship allows pyrimidine derivatives to interact selectively with diverse biological targets, particularly enzymes and receptors involved in nucleic acid metabolism, signal transduction, and cell proliferation [1]. The 2-sulfanylpyrimidin-4-one variant (also known as 2-mercaptopyrimidin-4-one) enhances these interactions through its thione-thiol tautomeric equilibrium, which enables dynamic binding mode adaptation. This tautomerism facilitates versatile coordination: the thiol form permits metal chelation and covalent bonding, while the thione form supports hydrogen bond donation/acceptance [4].
Table 1: Biologically Active Pyrimidin-4-one Derivatives and Their Therapeutic Applications
Compound Class | Key Substitutions | Biological Activity | Target/Pathway |
---|---|---|---|
Triazolothiadiazoles | 3-Benzylsulfanyl, 6-aryl | Anticancer | Cdc25A/B phosphatases |
HIV-1 CA inhibitors | 4-Phenyl-1,2,3-triazole | Antiviral | Capsid protein |
Benzimidazole-pyrimidines | 2-Alkylthio, 6-phenyl | Antifungal | Fungal cell wall synthesis |
Purine-azo dyes | 8-Arylhydrazono, 2-benzylsulfanyl | DNA intercalation | Topoisomerase inhibition |
Recent studies demonstrate that 2,6-disubstitution patterns—especially hydrophobic groups like benzylsulfanyl at C2 and aryl rings at C6—dramatically enhance target affinity. For example, triazolothiadiazole derivatives bearing benzylsulfanyl groups exhibited sub-micromolar inhibition of Cdc25 phosphatases (critical cell cycle regulators), suppressing cancer cell proliferation in the NCI-60 panel [1]. Similarly, 4-phenyl-1,2,3-triazole pyrimidine conjugates disrupted HIV-1 capsid assembly via high-affinity binding to the inter-protomer pocket of CA hexamers [7]. The benzylsulfanyl moiety specifically contributes to membrane permeability and hydrophobic pocket penetration, as evidenced by molecular electrostatic potential (MEP) analyses showing enhanced lipophilic surface area [4].
The medicinal exploration of 2-sulfanylpyrimidin-4-ones began in the mid-20th century with studies on 2-thiouracil derivatives as antithyroid and antiviral agents. Early synthetic routes relied on condensation reactions between thiourea and β-dicarbonyl compounds, yielding unsubstituted or minimally substituted scaffolds with limited pharmacological utility. The 1980s marked a pivotal shift with the introduction of S-alkylation strategies, which replaced the acidic thiol proton with alkyl/arylalkyl groups to improve metabolic stability. Benzylsulfanyl emergence represented a critical innovation—combining the thioether’s resistance to oxidation with the benzyl group’s capacity for π-stacking interactions [2].
Table 2: Evolution of Synthetic Strategies for 2-Sulfanylpyrimidin-4-ones
Time Period | Synthetic Approach | Limitations | Key Advancements |
---|---|---|---|
1950s–1970s | Thiourea + β-ketoesters | Low yields, poor solubility | Unsubstituted scaffold access |
1980s–1990s | S-Alkylation of 2-thiouracils | Metabolic instability of alkyl thioethers | Benzyl thioether introduction |
2000s–Present | Sonogashira coupling, Click chemistry | Complex multistep sequences | Regioselective C6-aryl diversification |
A breakthrough occurred in 2011 with the synthesis of 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones via diazonium coupling. Spectrophotometric analysis (IR, ¹H-NMR, and UV-Vis) confirmed these compounds adopted the hydrazone tautomer (6A) in both ground and excited states, crucial for DNA intercalation [2]. Modern methodologies now leverage palladium-catalyzed cross-coupling (e.g., Sonogashira) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce aryl, heteroaryl, or triazole substituents at C6. For instance, benzyl 2-(1H-imidazol-1-yl)pyrimidine analogues were synthesized via nucleophilic displacement, enhancing kinase inhibition potency [3].
The bioactivity of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one derivatives is exquisitely sensitive to substituent effects at three key positions: C2, C6, and N1. Each modification strategically modulates electronic distribution, lipophilicity, and steric fit within target binding pockets.
• C2-Benzylsulfanyl Group:
The benzylsulfanyl moiety (–SCH₂C₆H₅) acts as a lipophilic anchor, promoting hydrophobic interactions with enzyme pockets inaccessible to alkylthio analogues. In Raf kinase inhibitors, replacing methylsulfanyl with benzylsulfanyl improved binding affinity by 15-fold due to π-π stacking with Phe residues in the ATP-binding cleft [3]. Similarly, fungicidal benzimidazolylpyrimidines featuring 2-(benzylsulfanyl) groups achieved 92% mycelial growth inhibition against Botrytis cinerea—outperforming alkylthio variants by disrupting fungal cell wall assembly [4]. Quantum mechanical calculations (B3LYP/6-311G(d,p)) confirm the benzyl group’s electron-donating effect elevates HOMO energy, enhancing nucleophilic attack susceptibility at biological targets [4].
• C6-Aryl/Heteroaryl Groups:
The 6-phenyl ring’s electronic and steric properties directly influence target selectivity. Electron-withdrawing groups (e.g., 4-CF₃, 4-F) enhance anticancer activity by increasing electrophilicity at C5, facilitating nucleophilic addition in enzyme active sites. For instance, 6-(4-fluorophenyl) analogues inhibited Cdc25B phosphatase with IC₅₀ = 0.40 μM (vs. >32 μM for unsubstituted phenyl) [1]. Conversely, electron-donating groups (e.g., 4-OMe, 4-Me) improve antifungal potency by optimizing logP values (4.0–5.0) for membrane penetration [4]. Heteroaryl replacements—notably 2-thienyl or 3-furyl—boost antitubercular activity by enabling metal coordination in Mycobacterium tuberculosis enzymes, with MIC₉₀ values as low as 0.96 μg/mL [6].
• N1-H Tautomerism:
Retaining the N1–H proton is critical for hydrogen-bond donation to key residues. In HIV-1 CA inhibitors, replacing N1–H with N1-methyl abolished antiviral activity (EC₅₀ >100 μM) by disrupting hydrogen bonds with Asn53 and Lys70 [7]. Similarly, 8-arylhydrazono purinones maintained potent growth inhibition only in the hydrazone form (6A), where the N7–H and N9–H protons stabilized binding to topoisomerase II [2].
Table 3: Structure-Activity Relationships of 2,6-Disubstituted Pyrimidin-4-ones
Position | Substituent | Electronic Effect | Biological Consequence | Activity Shift |
---|---|---|---|---|
C2 | Benzylsulfanyl | +I effect, lipophilic | Enhanced hydrophobic pocket binding | IC₅₀ ↓ 2- to 15-fold |
C6 | 4-Fluorophenyl | -I effect | Increased electrophilicity at C5 | Cdc25B IC₅₀ = 0.40 μM |
C6 | 4-Methoxyphenyl | +M effect | Improved membrane permeability | logP ↓ 0.8 units |
C6 | 2-Thienyl | Ambiphilic | Metal coordination in mycobacteria | MIC₉₀ = 0.99 μg/mL |
N1 | H (vs. CH₃) | H-bond donation | Salt bridge formation with Lys/Asp residues | Antiviral EC₅₀ ↓ 10-fold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: